molecular formula C17H14FN3O2S B4508806 N-(3-fluorobenzyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

N-(3-fluorobenzyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B4508806
M. Wt: 343.4 g/mol
InChI Key: CTRIXUSGZGWAGP-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorobenzyl and thiophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.

    Introduction of the Thiophenyl Group: This step may involve the use of thiophene derivatives in a substitution reaction.

    Attachment of the Fluorobenzyl Group: This can be done through nucleophilic substitution reactions using 3-fluorobenzyl halides.

    Final Acetylation: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Known for their anti-inflammatory and anti-cancer properties.

    Fluorobenzyl Compounds: Often exhibit enhanced biological activity due to the presence of the fluorine atom.

    Thiophenyl Compounds: Known for their aromatic stability and potential biological activities.

Uniqueness

N-(3-fluorobenzyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other compounds in its class.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-13-4-1-3-12(9-13)10-19-16(22)11-21-17(23)7-6-14(20-21)15-5-2-8-24-15/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRIXUSGZGWAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-fluorobenzyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
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N-(3-fluorobenzyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
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N-(3-fluorobenzyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
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N-(3-fluorobenzyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
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N-(3-fluorobenzyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
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N-(3-fluorobenzyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

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